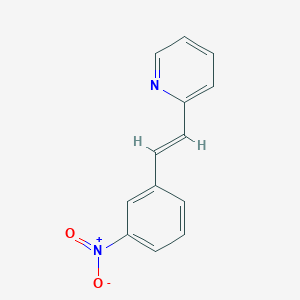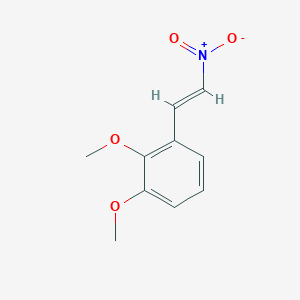
2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine” is a chemical compound with the CAS Number: 883540-07-6 and a molecular weight of 206.29 . Its IUPAC name is 2-ethyl-4-methyl-6-(1-piperazinyl)pyrimidine .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C11H18N4/c1-3-10-13-9(2)8-11(14-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 . This indicates that the compound contains 11 carbon atoms, 18 hydrogen atoms, and 4 nitrogen atoms .Scientific Research Applications
Anticancer Applications
Research has shown that derivatives of 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine exhibit significant antiproliferative effects against various human cancer cell lines. For instance, a study by Mallesha et al. (2012) synthesized derivatives displaying potent activity, suggesting the potential of these compounds as anticancer agents. Furthermore, Çiftçi et al. (2021) investigated novel benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety, revealing their apoptotic effect on lung adenocarcinoma and rat glioma cell lines, highlighting their promise as anticancer agents (Mallesha et al., 2012) (Çiftçi et al., 2021).
Antimicrobial Applications
Krishnamurthy et al. (2011) synthesized derivatives of this compound, demonstrating potent antimicrobial activity against various bacterial strains. This study underscores the potential of these compounds in developing new antimicrobial agents (Krishnamurthy et al., 2011).
Enzyme Inhibition for Neuroinflammation
A novel PET agent targeting the IRAK4 enzyme in neuroinflammation was synthesized, demonstrating the utility of this compound derivatives in neurological research. This innovation highlights the compound's application in imaging studies related to neuroinflammation and potentially other neurological disorders (Wang et al., 2018).
Future Directions
The future directions for “2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine” and related compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mechanism of Action
- EMPP interacts with specific molecular targets within cells. Although the exact targets may vary, our study suggests that EMPP modulates the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway .
- EMPP likely binds to specific protein targets, affecting their function. Molecular docking studies indicate favorable interactions with active residues of ATF4 and NF-kB proteins .
- EMPP’s impact extends to downstream pathways. It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, thus reducing neuroinflammation .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. For example, this compound has demonstrated inhibitory activity against cyclin-dependent kinases and other related enzymes . These interactions are crucial for regulating various cellular processes, including cell cycle progression and signal transduction.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in tumor cells by activating specific signaling pathways . Additionally, it has been observed to affect the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, such as kinases, and inhibits their activity by preventing substrate binding and catalysis . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of target enzymes and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound is metabolized primarily by hepatic enzymes, which catalyze its biotransformation into more water-soluble metabolites for excretion . The metabolic pathways of this compound also involve interactions with cytochrome P450 enzymes, which play a crucial role in its oxidative metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with intracellular binding proteins, which facilitate its transport to target sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on target enzymes and regulatory proteins . The targeting signals and post-translational modifications of this compound play a crucial role in its subcellular localization, ensuring that it reaches the appropriate sites of action within the cell.
Properties
IUPAC Name |
2-ethyl-4-methyl-6-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-3-10-13-9(2)8-11(14-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSBILVBQJUNHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)N2CCNCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424650 |
Source


|
| Record name | 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883540-07-6 |
Source


|
| Record name | 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

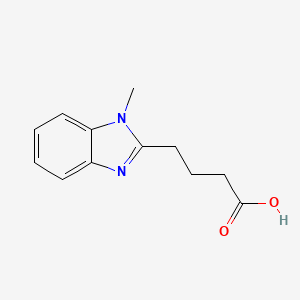
![4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine](/img/structure/B1309920.png)
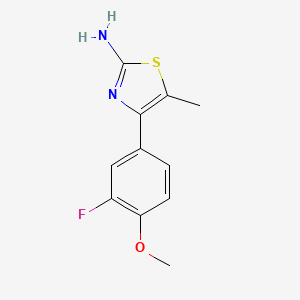
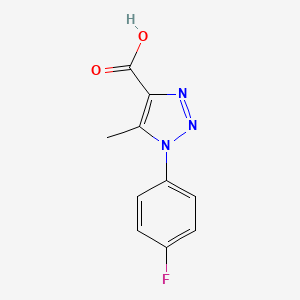

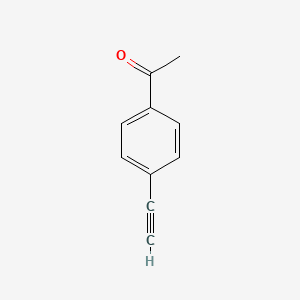
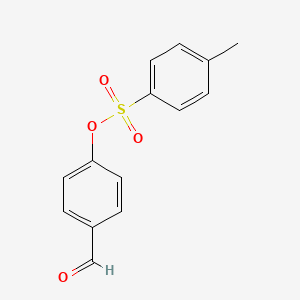
![6-(tert-Butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1309945.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)

